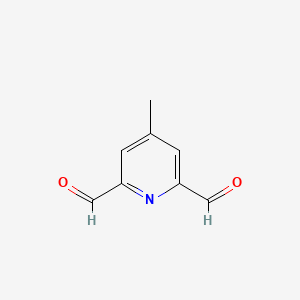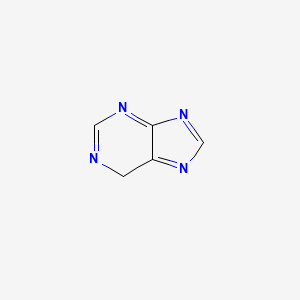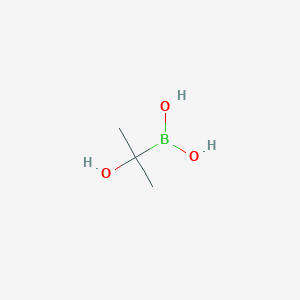
4-(Aziridin-1-YL)but-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aziridin-1-YL)but-2-YN-1-OL is an organic compound characterized by the presence of an aziridine ring attached to a butynol backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-YL)but-2-YN-1-OL typically involves the following steps:
Epoxide Ring-Opening: The process begins with the ring-opening of an epoxide using sodium azide, resulting in the formation of an azido-hydroxyalkane intermediate.
Staudinger Reaction: The intermediate is then subjected to a Staudinger reaction, where it is converted into the corresponding alkyl aziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aziridin-1-YL)but-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Aziridin-1-YL)but-2-YN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Aziridin-1-YL)but-2-YN-1-OL involves its ability to undergo ring-opening reactions due to the significant ring strain in the aziridine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity such as antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-substituted aziridines: Compounds with different substituents on the nitrogen atom of the aziridine ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-3-7-4-5-7/h8H,3-6H2 |
Clé InChI |
NHMCPUHMJDNFFT-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


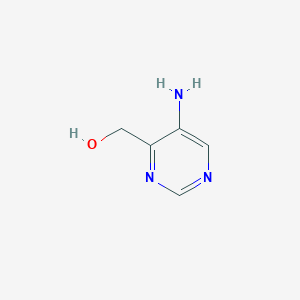

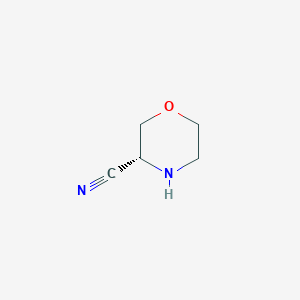



![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

